molecular formula C17H18BrN3O4 B2764283 Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate CAS No. 1384675-52-8

Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate

Cat. No.: B2764283
CAS No.: 1384675-52-8
M. Wt: 408.252
InChI Key: OGSVPTBAGNDCQK-UHFFFAOYSA-N
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Description

Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate is a synthetic pyrrole derivative with a complex structure featuring multiple functional groups. The molecule contains a 1-methylpyrrole ring substituted with bromo (Br) and formyl (CHO) groups at the 4- and 5-positions, respectively. This pyrrole moiety is linked via an amide bond to a para-substituted phenyl ring, which is further modified with an N-methylcarbamate (ethyl ester) group. Its synthesis likely involves multi-step reactions, including bromination, formylation, and carbamate formation, analogous to methods described for related pyrrole derivatives .

Properties

IUPAC Name

ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4/c1-4-25-17(24)20(2)12-7-5-11(6-8-12)19-16(23)14-9-13(18)15(10-22)21(14)3/h5-10H,4H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSVPTBAGNDCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N2C)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring, which is known for its biological significance. The molecular formula is C15H16BrN3O3C_{15}H_{16}BrN_{3}O_{3}, and it has a molecular weight of approximately 372.21 g/mol. The presence of the bromo and formyl groups suggests potential reactivity that could be leveraged in therapeutic applications.

Research indicates that compounds containing pyrrole moieties often exhibit various pharmacological properties, such as:

  • Antibacterial Activity : Pyrrole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This inhibition can lead to bactericidal effects against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Some studies have reported that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

Recent studies have highlighted the biological activity of related compounds, showcasing their potential therapeutic applications. Below is a summary table of key findings:

Activity Compound Target IC50/MIC Reference
AntibacterialEthyl N-[...]DNA gyrase<10 nM
AntitumorSimilar pyrrolesVarious cancer cell linesVaries (e.g., 1 μg/mL for some)
AntifungalRelated derivativesFungal strainsVaries

Case Studies

  • Antibacterial Efficacy : A study involving pyrrole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC value of 1 μg/mL against S. aureus, indicating strong antibacterial potential .
  • Antitumor Effects : In vitro studies on cancer cell lines showed that certain pyrrole-based compounds could induce apoptosis at low concentrations, suggesting their utility in cancer therapy .
  • Mechanistic Insights : Research into the structure-activity relationship (SAR) of pyrrole derivatives has revealed that modifications to the pyrrole ring can enhance biological activity, making them promising candidates for drug development .

Scientific Research Applications

Medicinal Chemistry

Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate has shown promise in the following areas:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that it induces apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves modulating mitochondrial pathways, leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins.
    Cell Line% Cell Viability
    HepG233.29
    MCF-735.01
  • Antimicrobial Activity : The compound also displays notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. Its potential antifungal properties are under investigation.
    MicroorganismInhibition Zone (mm)MIC (μg/mL)
    E. coli10.5280
    S. aureus13265

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations allows for the creation of novel compounds with enhanced biological activities.

Case Study 1: Anticancer Activity

A comparative study evaluated the anticancer effects of this compound against established chemotherapeutics like Doxorubicin. The results highlighted its potential as an effective treatment option for liver cancer.

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial efficacy of this compound revealed promising results against common bacterial strains, suggesting its utility in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole Derivatives with Bromo Substituents

The brominated pyrrole core in the target compound is structurally similar to ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate and its 2:3-bromo derivative (m.p. 148°C) reported in . Key comparisons include:

  • Substituent Effects : The 4-bromo substituent in the target compound may enhance steric hindrance and electron-withdrawing effects compared to the 2:3-dibromo analog in . This could influence melting points (unreported for the target) and reactivity in further functionalization.
  • Synthetic Pathways : Bromination of pyrrole derivatives (e.g., using HBr or Br₂ in formic acid, as in ) is a critical step shared with the target compound’s synthesis.
Property Target Compound Ethyl 2:3-Bromo Derivative
Pyrrole Substituents 4-Br, 5-CHO, 1-CH₃ 2:3-Br, 5-COOEt
Functional Groups Amide, carbamate Ester
Melting Point Not reported 148°C

Aromatic Amides and Carbamates

The carbamate and amide functionalities in the target compound are shared with 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol (). Comparisons include:

  • The target’s amide and carbamate groups may form O—H···N or N—H···O bonds, similar to the O—H···N hydrogen bonds observed in ’s structure .
  • Crystallographic Features: ’s compound crystallizes in a monoclinic system with a V-shaped geometry (78.11° dihedral angle between benzene rings). The target compound’s phenyl-pyrrole linkage may adopt a distinct conformation due to steric effects from the bromo and formyl groups.
Property Target Compound Compound in
Key Functional Groups Amide, carbamate, Br, CHO Carboximidoyl, benzylideneamino
Crystal System Not reported Monoclinic
Dihedral Angles Not reported 78.11° (between benzene rings)

Carbamate-Containing Pharmaceuticals

Trofinetide’s carbamate is part of a peptide-like structure, whereas the target compound’s carbamate is aryl-bound. This difference may influence bioavailability and metabolic stability.

Research Findings and Implications

  • Crystallography : If analyzed via methods in (e.g., SHELX software), the target compound’s structure may exhibit π-π stacking between aromatic rings, as seen in .
  • Thermal Stability: Brominated pyrroles () generally exhibit higher melting points than non-halogenated analogs, suggesting the target compound may have enhanced thermal stability .

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving pyrrole ring functionalization, bromination, and carbamate formation. For example:

Pyrrole Core Synthesis : Start with a Knorr pyrrole synthesis or analogous methods to construct the 1-methylpyrrole scaffold.

Bromination : Introduce bromine at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .

Carbamate Formation : React the intermediate with ethyl N-methylcarbamate in the presence of a coupling agent like EDCI/HOBt.
Characterization at each step via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} is critical to confirm regioselectivity and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., MALDI-TOF or ESI-MS) .
  • NMR Spectroscopy : Analyze 1H^1 \text{H}, 13C^{13} \text{C}, and 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the carbamate and formyl groups .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can crystallographic data be refined to resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer : Use SHELXL (via SHELX suite) for small-molecule refinement:
  • Data Collection : Collect high-resolution X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement Strategy : Apply restraints for disordered groups (e.g., ethyl carbamate) and anisotropic displacement parameters for heavy atoms (Br). Validate with R-factor convergence (<5%) and check for residual electron density .
  • Visualization : Generate ORTEP diagrams (e.g., ORTEP-3) to illustrate thermal ellipsoids and confirm bond geometries .

Q. What experimental strategies address conflicting spectroscopic data (e.g., unexpected 1H NMR^1 \text{H NMR}1H NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic effects or impurities:
  • Variable-Temperature NMR : Perform experiments at 25°C to –40°C to identify rotameric equilibria in the carbamate group .
  • 2D NMR Analysis : Use NOESY or ROESY to detect through-space interactions between the formyl proton and adjacent substituents.
  • Synthetic Controls : Compare with analogs lacking the bromo or formyl groups to isolate spectral contributions .

Q. How can computational methods predict and rationalize the compound’s reactivity in further derivatization?

  • Methodological Answer : Combine DFT calculations (e.g., Gaussian 16) and molecular docking:
  • Electrophilic Sites : Calculate Fukui indices to identify reactive positions (e.g., formyl group for nucleophilic addition).
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using the SMD solvation model.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization .

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